(4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride (4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2248336-12-9
VCID: VC5273335
InChI: InChI=1S/C10H11N3.2ClH/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10;;/h1-6H,7,11H2,(H,12,13);2*1H
SMILES: C1=CC(=CC=C1CN)C2=NC=CN2.Cl.Cl
Molecular Formula: C10H13Cl2N3
Molecular Weight: 246.14

(4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride

CAS No.: 2248336-12-9

Cat. No.: VC5273335

Molecular Formula: C10H13Cl2N3

Molecular Weight: 246.14

* For research use only. Not for human or veterinary use.

(4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride - 2248336-12-9

Specification

CAS No. 2248336-12-9
Molecular Formula C10H13Cl2N3
Molecular Weight 246.14
IUPAC Name [4-(1H-imidazol-2-yl)phenyl]methanamine;dihydrochloride
Standard InChI InChI=1S/C10H11N3.2ClH/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10;;/h1-6H,7,11H2,(H,12,13);2*1H
Standard InChI Key ALNQVYTXAGNNRS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN)C2=NC=CN2.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound’s molecular formula is C₁₀H₁₃Cl₂N₃, with a molar mass of 246.13 g/mol . Its structure consists of a phenyl ring substituted at the para position with a 1H-imidazol-2-yl group, linked to a methanamine moiety. The dihydrochloride salt form enhances solubility in aqueous media, a common modification for pharmaceutical candidates .

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Registry Number951342-91-9
IUPAC Name(4-(1H-imidazol-2-yl)phenyl)methanamine dihydrochloride
Molecular FormulaC₁₀H₁₃Cl₂N₃
SynonymsAKOS026677462; CS-0269837

Structural Features

The imidazole ring’s 2-position substitution creates a planar aromatic system, while the phenyl group introduces steric bulk. X-ray crystallography of analogous compounds reveals that the dihydrochloride salt stabilizes the protonated amine via ionic interactions . The 3D conformation allows potential hydrogen bonding with biological targets, particularly through the imidazole’s nitrogen atoms and the ammonium group .

Synthesis and Derivatization

Synthetic Pathways

While no explicit synthesis for this compound is documented, methods for analogous 4-phenyl-imidazoles involve:

  • Imidazole Ring Formation: Reacting α-bromo-ketones with formamide under heat to cyclize into the imidazole core .

  • Functionalization: Introducing the methanamine group via reductive amination or alkylation. For example, N-1 alkylation using sodium hydride and alkyl halides has been reported for related structures .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride .

Structural Modifications

Studies on similar compounds highlight strategies to enhance bioactivity:

  • Substitution at the Phenyl Ring: Electron-withdrawing groups (e.g., -NO₂, -CN) improve metabolic stability .

  • Imidazole Modifications: Replacing the 2-position hydrogen with sulfur or oxygen-containing groups alters electronic properties and binding affinity .

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high solubility in water (>50 mg/mL) and polar solvents like DMSO . Stability studies of analogs suggest degradation under strong alkaline conditions, with a shelf life of >24 months at -20°C .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N-H stretches (3300–3500 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) .

  • NMR: ¹H NMR of analogous compounds shows imidazole protons at δ 7.2–7.5 ppm and phenyl protons at δ 7.0–7.8 ppm .

Biological Activity and Mechanisms

Comparative Potency

Analog 1 (2-hydroxy-4-phenyl-imidazole) exhibits tenfold greater IDO inhibition than the parent 4-phenyl-imidazole (IC₅₀ = 0.8 μM vs. 8 μM) . This underscores the importance of hydrogen-bonding groups at the phenyl ring’s 2-position, a feature shared by (4-(1H-Imidazol-2-yl)phenyl)methanamine dihydrochloride.

Applications and Future Directions

Drug Development

The compound’s scaffold is a candidate for:

  • Immuno-oncology: IDO inhibitors enhance anti-tumor immunity by reversing tryptophan depletion .

  • Antimicrobial Agents: Imidazole derivatives exhibit activity against fungi and bacteria via cytochrome P450 inhibition.

Research Tools

As a building block in combinatorial chemistry, it enables rapid synthesis of imidazole libraries for high-throughput screening .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator